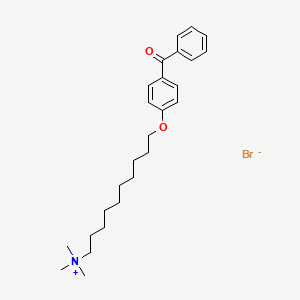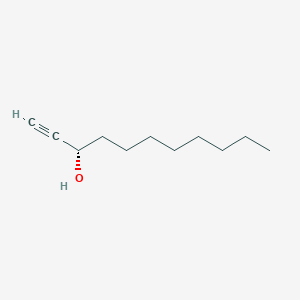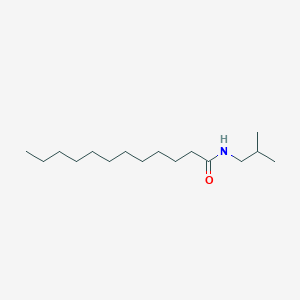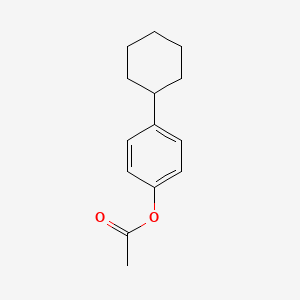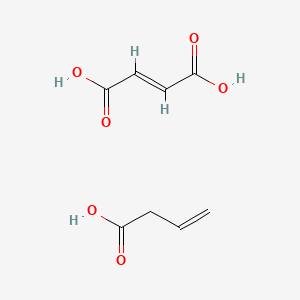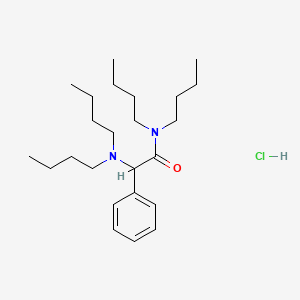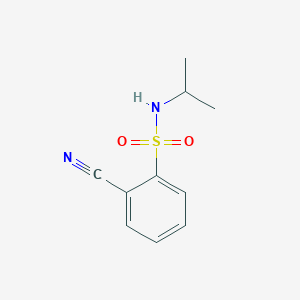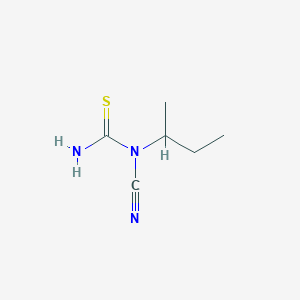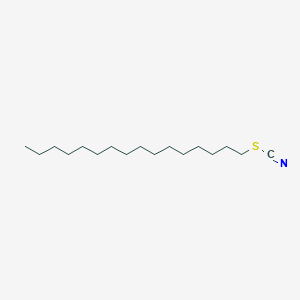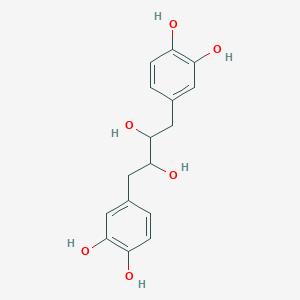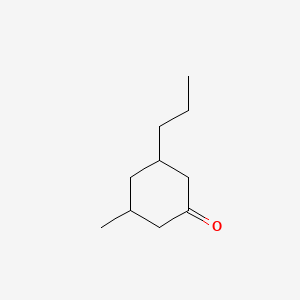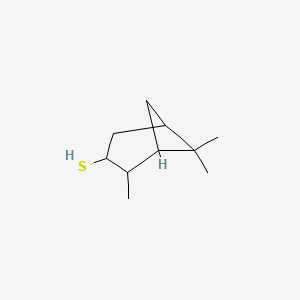
3-Mercaptopinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopinane is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its sulfurous, tropical fruit-like odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptopinane can be synthesized through various methods. One common approach involves the reaction of pinene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where pinene is reacted with hydrogen sulfide. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptopinane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to pinene.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pinene.
Substitution: Various substituted pinane derivatives
Scientific Research Applications
3-Mercaptopinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor profile
Mechanism of Action
The mechanism of action of 3-Mercaptopinane involves its interaction with various molecular targets. The thiol group in this compound can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- 2-Mercaptopinane
- 10-Mercaptopinane
- Pinanyl mercaptan
Comparison: 3-Mercaptopinane is unique due to its specific odor profile and reactivity. While similar compounds like 2-Mercaptopinane and 10-Mercaptopinane share structural similarities, they differ in their chemical properties and applications. For instance, 2-Mercaptopinane has a more pronounced sulfurous odor, while 10-Mercaptopinane is less reactive in substitution reactions .
Properties
CAS No. |
72361-41-2 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
BLTKIZZDFQAPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
